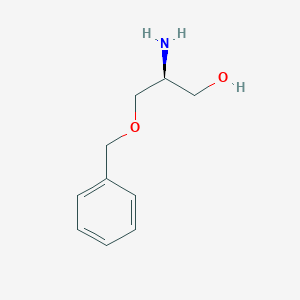

(s)-2-Amino-3-benzyloxy-1-propanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-phenylmethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUOMDNENVWMPL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001270357 | |

| Record name | (2S)-2-Amino-3-(phenylmethoxy)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58577-88-1 | |

| Record name | (2S)-2-Amino-3-(phenylmethoxy)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58577-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Amino-3-(phenylmethoxy)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(s)-2-Amino-3-benzyloxy-1-propanol CAS number 58577-88-1

An In-Depth Technical Guide to (S)-2-Amino-3-benzyloxy-1-propanol

Abstract

This compound, also known as O-Benzyl-D-serinol, is a pivotal chiral building block in modern organic and medicinal chemistry.[1] Its trifunctional nature, possessing a primary amine, a primary alcohol, and a protected secondary alcohol all organized around a defined stereocenter, offers exceptional versatility for the asymmetric synthesis of complex molecules. This guide provides an in-depth analysis of its chemical properties, synthesis, applications in drug development, analytical characterization, and safety protocols. It is intended for researchers, scientists, and drug development professionals who utilize chiral intermediates to construct stereochemically pure active pharmaceutical ingredients (APIs) and other high-value chemical entities.

Core Physicochemical & Structural Properties

This compound is a stable, yet reactive, intermediate classified as a chiral organic compound.[1] Its utility stems from the orthogonal reactivity of its functional groups, which can be addressed selectively under different reaction conditions. The benzyl ether provides a robust protecting group for the C3 hydroxyl, which can be removed under reductive conditions late in a synthetic sequence.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 58577-88-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1][3][5] |

| Molecular Weight | 181.23 g/mol | [1][2][3] |

| Appearance | Colorless to yellow liquid or low-melting solid | [1][6] |

| Melting Point | 34-37 °C | [7] |

| Boiling Point | 307 °C (lit.) | [7] |

| Purity | Typically ≥97% | [3] |

| Storage | Store at 0-5°C in a dry, well-ventilated place under an inert atmosphere. | [7][8] |

| Synonyms | H-D-Ser(Bzl)-ol, (S)-2-Amino-3-(benzyloxy)propan-1-ol, O-Benzyl-D-serinol | [1] |

Synthesis Pathway: From Amino Acid to Chiral Intermediate

The most common and efficient synthesis of this compound originates from the naturally occurring amino acid, L-serine (the 'S' configuration of the final product is derived from D-serine, while the enantiomer (R)-2-Amino-3-benzyloxy-1-propanol comes from L-serine). The causality behind this choice is the desire to transfer the inherent chirality of the amino acid pool into a more versatile synthetic intermediate. The pathway involves two key transformations: protection of the side-chain hydroxyl group and reduction of the carboxylic acid.

-

Protection: The side-chain hydroxyl of a serine derivative is protected as a benzyl ether. This is a critical step to prevent side reactions during the subsequent reduction.

-

Reduction: The carboxylic acid moiety is reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation of the corresponding amino acid ester.[9]

Below is a generalized workflow for this synthetic transformation.

Caption: Generalized synthetic workflow for this compound.

Protocol 2.1: Example Synthesis via Reduction

This protocol is a representative example adapted from standard procedures for amino acid reduction.[9] Causality: Anhydrous conditions are critical due to the high reactivity of LiAlH₄ with water. The reaction is performed at 0°C to control the exothermic nature of the reduction.

Materials:

-

(S)-Methyl 2-amino-3-(benzyloxy)propanoate (O-Benzyl-D-serine methyl ester)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

Procedure:

-

Setup: A three-necked round-bottom flask is fitted with a thermometer, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Reagent Preparation: LiAlH₄ (4 eq.) is carefully suspended in anhydrous THF (90 mL) in the flask and cooled to 0°C in an ice bath.

-

Substrate Addition: The (S)-Methyl 2-amino-3-(benzyloxy)propanoate (1 eq.) is dissolved in anhydrous THF (140 mL) and added slowly via the dropping funnel to the LiAlH₄ suspension, maintaining the internal temperature below 5°C.

-

Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the flask is cooled back to 0°C. The reaction is cautiously quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. This procedure (Fieser workup) is designed to precipitate the aluminum salts into a granular form, simplifying filtration.

-

Workup: The resulting slurry is stirred for 30 minutes until a white precipitate forms. The solid is removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with THF.

-

Isolation: The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude oil is purified by silica gel column chromatography to afford this compound as a clear liquid or low-melting solid.

Core Applications in Drug Discovery and Asymmetric Synthesis

The value of this compound lies in its role as a versatile chiral precursor. Its defined stereochemistry is crucial for biological activity, making it a valuable starting material in the synthesis of pharmaceuticals where enantiomeric purity is a requirement.[10][11]

-

Protease and Enzyme Inhibitors: The amino alcohol scaffold is a common feature in peptidomimetics and other molecules designed to interact with enzyme active sites. This compound is a key intermediate in the synthesis of various protease inhibitors and antiviral agents.[10]

-

Chiral Ligands: The amine and alcohol functionalities can be elaborated into more complex structures, such as chiral ligands for asymmetric catalysis. These ligands can then be used to induce stereoselectivity in a wide range of chemical reactions.[12]

-

Bioactive Molecules: It is employed in the preparation of a wide array of bioactive molecules where specific stereochemistry is essential for function.[10] Its rigid backbone and defined stereoconfiguration are also valuable in medicinal chemistry for structure-activity relationship (SAR) studies.[10]

Caption: Logical derivatization pathways from the core scaffold.

Analytical Characterization & Quality Control

Ensuring the identity, purity, and enantiomeric integrity of this compound is critical for its use in regulated industries. A multi-technique approach is required for full characterization.

Table 2: Standard Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural Elucidation & Purity | Confirms the carbon-hydrogen framework. Key signals include aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ (~4.5 ppm), and aliphatic protons of the propanol backbone.[13][14] |

| FT-IR Spectroscopy | Functional Group Identification | Shows characteristic absorptions for O-H and N-H stretches (broad, ~3300 cm⁻¹), C-H stretches, and C-O ether stretches. |

| Mass Spectrometry | Molecular Weight Confirmation | Provides the mass-to-charge ratio, confirming the molecular weight of 181.23 g/mol .[13] |

| Optical Rotation | Confirmation of Stereochemistry | Measurement of the specific rotation confirms the (S)-enantiomer. The (R)-enantiomer has a positive rotation. |

| Chiral HPLC | Enantiomeric Purity (e.e.) | Quantifies the percentage of the desired (S)-enantiomer versus the (R)-enantiomer. |

Safety, Handling, and Storage Protocols

As a corrosive and reactive chemical, strict adherence to safety protocols is mandatory when handling this compound and its enantiomer. The information below is synthesized from material safety data sheets (MSDS).

-

Hazard Identification: The compound is classified as causing severe skin burns and eye damage.[6][8] It may also cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a lab coat.[8][15]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid all personal contact, including inhalation of vapors or mists.[15] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[8][15]

-

Storage: Keep containers tightly sealed and store in a cool, dry, and well-ventilated area designated for corrosive materials.[8] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[8][16]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][16]

-

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Error-文件操作失败 [fondchemical.com]

- 4. (S)-(-)-2-Amino-3-benzyloxy-1-propanol | LGC Standards [lgcstandards.com]

- 5. This compound | 58577-88-1 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (S)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride [myskinrecipes.com]

- 11. nbinno.com [nbinno.com]

- 12. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound(58577-88-1) 1H NMR [m.chemicalbook.com]

- 14. (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL(58577-87-0) 1H NMR spectrum [chemicalbook.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. 2-Amino-3-benzyloxy-1-propanol - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to (S)-2-Amino-3-benzyloxy-1-propanol: A Chiral Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of (S)-2-Amino-3-benzyloxy-1-propanol, a pivotal chiral building block in pharmaceutical research and development. With a molecular weight of 181.23 g/mol , this serinol derivative offers a unique scaffold for the synthesis of complex, stereochemically defined molecules, particularly in the realm of protease inhibitors. This document will delve into its chemical properties, synthesis, analytical characterization, and its critical role in the development of therapeutic agents, providing researchers, scientists, and drug development professionals with a detailed resource to support their work.

Core Molecular and Physical Properties

This compound, also known as O-Benzyl-L-serinol, is a chiral amino alcohol with the chemical formula C₁₀H₁₅NO₂[1]. Its structure combines a primary amine, a primary alcohol, and a benzyl ether, affording multiple points for chemical modification. This trifunctional nature, coupled with its defined stereochemistry, makes it a valuable synthon in asymmetric synthesis[2].

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

| CAS Number | 58577-88-1 | [1] |

| Appearance | Colorless to light yellow viscous liquid | [3] |

| Melting Point | 34-37 °C (lit.) | [4] |

| Boiling Point | 307 °C (lit.) | [4][5] |

| Density | ~1.1 g/cm³ (predicted) |

Synthesis of this compound

The most common and stereochemically controlled synthesis of this compound originates from the naturally occurring amino acid, L-serine. This approach ensures the desired (S)-configuration at the chiral center. The general synthetic strategy involves the protection of the amino and carboxylic acid functionalities of L-serine, benzylation of the hydroxyl group, and subsequent reduction of the protected carboxylic acid to the primary alcohol.

Synthetic Workflow Overview

The synthesis can be conceptualized as a multi-step process designed to selectively modify the functional groups of L-serine while preserving its stereochemical integrity.

References

(s)-2-Amino-3-benzyloxy-1-propanol structure and stereochemistry

An In-depth Technical Guide to (S)-2-Amino-3-benzyloxy-1-propanol: Structure, Stereochemistry, Synthesis, and Applications

Introduction

This compound, also known as O-Benzyl-L-serinol, is a valuable chiral building block extensively utilized in the fields of medicinal chemistry and asymmetric synthesis.[1] Its structure incorporates three key functional groups: a primary amine, a primary alcohol, and a benzyl ether. This unique combination, centered around a single, defined stereocenter, makes it a versatile intermediate for constructing complex, enantiomerically pure molecules. The presence of the O-benzyl group provides a stable protecting group for the primary alcohol derived from the serine side chain, allowing for selective manipulation of the amino and primary hydroxyl functionalities. This guide provides a comprehensive overview of its structure, stereochemistry, synthetic routes, and critical applications for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its propanol backbone, substituted at the C2 position with an amino group and at the C3 position with a benzyloxy group.

Stereochemistry: The (S)-Configuration

The chirality of the molecule is determined by the stereocenter at the C2 position. The "(S)" designation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules:

-

-NH₂ (highest priority)

-

-CH₂OCH₂C₆H₅

-

-CH₂OH

-

-H (lowest priority, oriented away from the viewer)

Tracing the path from the highest to the lowest priority group (1 → 2 → 3) reveals a counter-clockwise direction, thus confirming the (S)-configuration. This specific stereoisomer is crucial for its role in synthesizing biologically active molecules, where stereochemistry dictates molecular recognition and efficacy.[1]

Physicochemical Data

The key properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO₂[2][3] |

| Molecular Weight | 181.23 g/mol [2][3] |

| CAS Number | 58577-88-1[2][3] |

| Appearance | Liquid[3] |

| Boiling Point | ~340.0 °C (Predicted)[4] |

| Density | ~1.1 g/cm³ (Predicted)[4] |

| InChI Key | ZJUOMDNENVWMPL-JTQLQIEISA-N[3] |

| Canonical SMILES | C1=CC=C(C=C1)COCC(CO)N[4] |

| Isomeric SMILES | C1=CC=C(C=C1)COC--INVALID-LINK--N[4] |

Synthesis of this compound

The most common and efficient route for the synthesis of this compound starts from the readily available and inexpensive chiral precursor, L-Serine. This amino acid provides the necessary carbon backbone with the correct absolute stereochemistry at the C2 position. The synthesis involves a sequence of protection and reduction steps.

Synthetic Workflow from L-Serine

The overall transformation from L-Serine to the target molecule is illustrated below. This pathway leverages standard protecting group chemistry and selective reductions to achieve the desired product with high fidelity.

Caption: Synthetic pathway from L-Serine to this compound.

Detailed Experimental Protocol

This protocol provides a representative, multi-step synthesis. The causality behind each step is explained to ensure a deep understanding of the process.

Step 1: N-protection of L-Serine

-

Objective: To protect the amino group to prevent it from interfering in subsequent reactions. The tert-butoxycarbonyl (Boc) group is chosen for its stability under neutral/basic conditions and its ease of removal under acidic conditions.

-

Procedure:

-

Suspend L-Serine (1.0 eq) in a mixture of dioxane and water.

-

Add sodium hydroxide (2.0 eq) to deprotonate the carboxylic acid and facilitate dissolution.

-

Cool the solution to 0 °C in an ice bath.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the mixture with cold 1N HCl to pH 2-3 and extract the product, N-Boc-L-Serine, with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 2: O-Benzylation and Esterification

-

Objective: To protect the side-chain hydroxyl group as a stable benzyl ether and convert the carboxylic acid to a methyl ester for the subsequent reduction.

-

Procedure:

-

Dissolve N-Boc-L-Serine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, 3.0 eq) and methyl iodide (MeI, 1.5 eq). Stir at room temperature for 12-16 hours to form the methyl ester.

-

Cool the mixture to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH is highly reactive and generates hydrogen gas.

-

After cessation of gas evolution, add benzyl bromide (BnBr, 1.2 eq) dropwise.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Quench the reaction carefully with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography.

-

Step 3: Reduction of the Methyl Ester

-

Objective: To selectively reduce the methyl ester to a primary alcohol without affecting the benzyl ether or Boc protecting group. Lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) are effective reagents for this transformation.

-

Procedure:

-

Dissolve the purified ester (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C.

-

Add LiBH₄ (2.0 eq) portion-wise.

-

Stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours, monitoring by TLC.

-

Cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, dry the organic phase, and concentrate to yield N-Boc-(S)-2-amino-3-benzyloxy-1-propanol.

-

Step 4: N-deprotection

-

Objective: To remove the Boc protecting group to liberate the free primary amine, yielding the final product.

-

Procedure:

-

Dissolve the Boc-protected intermediate in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of HCl in dioxane.

-

Stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the free amine product into an organic solvent like ethyl acetate or DCM.

-

Dry and concentrate the organic layer to obtain this compound.

-

Applications in Asymmetric Synthesis and Drug Development

This compound is a cornerstone in the synthesis of numerous high-value molecules, particularly pharmaceuticals. Its pre-defined stereochemistry is transferred to the final product, avoiding costly and complex chiral separations or asymmetric catalysis steps later in the synthesis.

Role as a Chiral Precursor

The molecule's bifunctional nature (amine and alcohol) allows it to serve as a versatile scaffold. The amine can be acylated, alkylated, or used to form heterocycles, while the alcohol can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution. This versatility is critical in medicinal chemistry for structure-activity relationship (SAR) studies.[1]

Caption: Versatility of this compound in synthesis.

Key Therapeutic Areas

-

Protease Inhibitors: This building block is frequently incorporated into inhibitors of proteases, such as those involved in viral replication (e.g., HIV protease) or other disease pathways. The amino alcohol motif can mimic the transition state of peptide bond hydrolysis.

-

Antiviral Agents: Its use extends to various antiviral compounds where specific stereochemistry is paramount for binding to viral enzymes or proteins.[1]

-

Enzyme Inhibitors: Beyond proteases, it serves as a scaffold for inhibitors of other enzymes where its chiral structure provides the necessary spatial arrangement for effective binding to the active site.[1]

Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of this compound. The expected spectroscopic data are summarized below.

| Technique | Expected Features |

| ¹H NMR | ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group. ~4.5 ppm (s, 2H): Benzylic -CH₂- protons. ~3.4-3.7 ppm (m, 4H): Protons of the -CH₂O- and -CH₂OH groups. ~3.0 ppm (m, 1H): Proton at the chiral center, -CH(NH₂)-. Broad signals: Exchangeable protons of the -NH₂ and -OH groups. |

| ¹³C NMR | ~138 ppm: Quaternary aromatic carbon of the benzyl group. ~127-128 ppm: Aromatic -CH carbons. ~73 ppm: Benzylic -CH₂- carbon. ~72 ppm: -CH₂O- carbon of the propanol backbone. ~65 ppm: -CH₂OH carbon. ~55 ppm: Chiral -CH(NH₂)- carbon. |

| IR (cm⁻¹) | 3300-3400: Broad O-H and N-H stretching bands. 3030-3080: Aromatic C-H stretching. 2850-2950: Aliphatic C-H stretching. ~1100: C-O stretching. |

Conclusion

This compound is a quintessential chiral building block in modern organic synthesis. Its value is derived from its specific (S)-stereoconfiguration, the orthogonal reactivity of its functional groups, and its accessibility from L-Serine. For researchers in drug discovery and process development, a thorough understanding of its properties, synthesis, and handling is critical for leveraging its full potential in the creation of complex, enantiomerically pure molecules that address significant therapeutic needs.

References

An In-Depth Technical Guide to the Synthesis of (S)-2-Amino-3-benzyloxy-1-propanol

Foreword: The Strategic Importance of Chiral Amino Alcohols

(S)-2-Amino-3-benzyloxy-1-propanol is a versatile chiral building block of significant interest to researchers and professionals in drug development. Its stereodefined structure, featuring amino and hydroxyl functionalities with a protected primary alcohol, makes it a valuable synthon for the asymmetric synthesis of a wide array of pharmaceutical agents, including protease inhibitors and antiviral compounds. This guide provides a comprehensive overview of the prevailing synthetic strategies, detailed experimental protocols, and the critical scientific reasoning that underpins the production of this high-value molecule.

I. Strategic Overview: The Chiral Pool Approach from L-Serine

The most common and economically viable route to this compound leverages the principle of chiral pool synthesis. This strategy utilizes a readily available and enantiomerically pure natural product, in this case, the amino acid L-serine, as the starting material. The inherent chirality of L-serine is preserved and transferred through a series of chemical transformations to the target molecule. This approach is highly favored in both academic and industrial settings due to the high optical purity of the starting material, which circumvents the need for challenging and often costly asymmetric reactions or chiral resolutions.

The overall synthetic strategy can be visualized as a modular sequence of protection, functional group transformation, and deprotection steps. The key transformations involve the protection of the reactive amino and carboxyl groups of L-serine, the selective benzylation of the side-chain hydroxyl group, and the reduction of the carboxylic acid to a primary alcohol.

Figure 1: High-level overview of the chiral pool synthesis of this compound from L-serine.

II. Protecting Group Strategy: A Critical Decision Point

The judicious selection of protecting groups for the amine and carboxylic acid functionalities of L-serine is paramount to the success of the synthesis. The chosen protecting groups must be stable to the conditions of subsequent reactions and readily removable without compromising the stereochemical integrity of the chiral center. The two most commonly employed amino protecting groups in this context are the tert-butyloxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.

| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Key Considerations |

| Boc | Boc-NH-R | Di-tert-butyl dicarbonate (Boc)₂O | Mild acid (e.g., TFA, HCl in dioxane)[1] | Stable to hydrogenation. Generally favored for its mild cleavage conditions. |

| Cbz | Cbz-NH-R | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C)[1] | Cleaved under conditions that also reduce other functional groups (e.g., benzyl ethers). |

Table 1: Comparison of Common Amino Protecting Groups.

Expertise in Action: Why Boc is Often Preferred

For the synthesis of this compound, the Boc group is generally the preferred choice for N-protection. The primary reason for this is the orthogonality of its deprotection condition with the O-benzyl group. The O-benzyl ether is cleaved by catalytic hydrogenation, the same condition used to remove a Cbz group.[1] Therefore, using a Cbz protecting group would lead to the simultaneous removal of both the N- and O-protecting groups, which may not be desirable depending on the subsequent synthetic steps. The acid-labile nature of the Boc group allows for its selective removal while leaving the O-benzyl ether intact.

III. Detailed Experimental Protocols: A Step-by-Step Guide

This section provides a consolidated, step-by-step protocol for the synthesis of this compound from L-serine, integrating best practices from established literature.

Step 1: N-Protection of L-Serine with a Boc Group

The initial step involves the protection of the amino group of L-serine to prevent its unwanted reaction in subsequent steps.

Protocol: Synthesis of N-Boc-L-serine

-

Dissolution: Dissolve L-serine in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution in an ice bath and add sodium hydroxide (1.1 equivalents) to raise the pH to approximately 9-10.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise while vigorously stirring and maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1 M solution of hydrochloric acid.

-

Extraction: Extract the product into ethyl acetate (3x).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-serine as a white solid.

Step 2: O-Benzylation of N-Boc-L-serine

The hydroxyl group of N-Boc-L-serine is then protected as a benzyl ether. This is a crucial step to prevent its interference in the subsequent reduction step.

Protocol: Synthesis of N-Boc-O-benzyl-L-serine

-

Suspension: Suspend N-Boc-L-serine in acetonitrile.

-

Base Addition: Add aqueous sodium hydroxide (1.05 equivalents).

-

Phase-Transfer Catalyst: Add a catalytic amount of tetrabutylammonium hydrogen sulfate (n-Bu₄NHSO₄).

-

Benzylation: Add benzyl bromide (BnBr, 1.2 equivalents) and reflux the mixture for 4-6 hours.

-

Work-up: After cooling to room temperature, add 5% aqueous sodium bicarbonate and stir.

-

Filtration and Extraction: Filter any solid, separate the phases, and extract the aqueous phase with ethyl acetate (3x).

-

Washing and Drying: Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by crystallization from a suitable solvent system like diethyl ether/petroleum ether to yield pure N-Boc-O-benzyl-L-serine.[2]

Causality Corner: The Role of the Phase-Transfer Catalyst

The use of a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate is critical for the efficiency of the O-benzylation reaction.[2] The reaction involves the carboxylate salt of N-Boc-L-serine, which is soluble in the aqueous phase, and benzyl bromide, which is soluble in the organic phase (acetonitrile). The quaternary ammonium salt facilitates the transfer of the carboxylate anion into the organic phase, where it can react with benzyl bromide, thereby significantly accelerating the reaction rate.

Step 3: Reduction of the Carboxylic Acid to the Alcohol

The carboxylic acid moiety of N-Boc-O-benzyl-L-serine is reduced to a primary alcohol to yield N-Boc-(S)-2-amino-3-benzyloxy-1-propanol. Several reducing agents can be employed for this transformation, each with its own set of advantages and disadvantages.

| Reducing Agent | Conditions | Advantages | Disadvantages |

| LiAlH₄ | Anhydrous THF, 0 °C to rt | High reactivity, effective for acids and esters. | Highly flammable, moisture-sensitive, expensive for large-scale synthesis. |

| NaBH₄ / I₂ | Anhydrous THF | Milder, safer, and more cost-effective than LiAlH₄.[3][4] | Requires careful control of stoichiometry. |

| NaBH₄ / Activating Agent | e.g., Ethyl chloroformate in THF | Good yields, avoids harsh reagents.[5] | Requires an additional activation step. |

Table 2: Comparison of Common Reducing Agents for Carboxylic Acids.

Protocol: Reduction using Sodium Borohydride and Iodine

This method is often preferred in industrial settings due to its improved safety profile and cost-effectiveness compared to LiAlH₄.[3][4]

-

Suspension: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend sodium borohydride (NaBH₄, 2.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Add N-Boc-O-benzyl-L-serine (1 equivalent) to the suspension.

-

Iodine Addition: Slowly add a solution of iodine (I₂, 1.1 equivalents) in anhydrous THF dropwise at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by the slow addition of methanol, followed by 1 M hydrochloric acid until the pH is acidic.

-

Extraction: Extract the product with ethyl acetate (3x).

-

Washing and Drying: Wash the combined organic layers with saturated aqueous sodium thiosulfate (to remove excess iodine), followed by brine. Dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford N-Boc-(S)-2-amino-3-benzyloxy-1-propanol.

Figure 2: Detailed workflow for the synthesis of this compound.

Step 4: Deprotection (Optional)

If the final target is the unprotected this compound, the Boc group can be removed under acidic conditions.

Protocol: N-Boc Deprotection

-

Dissolution: Dissolve N-Boc-(S)-2-amino-3-benzyloxy-1-propanol in dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents) at 0 °C.

-

Reaction: Stir the mixture at room temperature for 1-2 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product.

IV. Alternative Asymmetric Synthetic Approaches

While the chiral pool approach from L-serine is dominant, other asymmetric synthesis strategies can, in principle, be employed to access chiral amino alcohols. These methods are generally more complex but offer flexibility in substrate scope.

-

Sharpless Asymmetric Epoxidation: This method involves the enantioselective epoxidation of an allylic alcohol, followed by regioselective ring-opening of the resulting epoxide with a nitrogen nucleophile.[5][6][7] This route can provide access to a variety of chiral amino alcohols with excellent enantioselectivity.

-

Sharpless Asymmetric Aminohydroxylation: This powerful reaction allows for the direct, enantioselective conversion of an alkene to a vicinal amino alcohol.[1][4][8][9] By choosing the appropriate chiral ligand, either enantiomer of the amino alcohol can be synthesized.

These methods, while elegant, often require more specialized reagents and catalysts compared to the chiral pool approach and may be less economically viable for large-scale production of this compound.

V. Quality Control and Stereochemical Integrity

Maintaining the stereochemical integrity of the chiral center at C2 is of utmost importance throughout the synthesis. Racemization can potentially occur at steps involving strong bases or high temperatures.[2]

Key Checkpoints for Preventing Racemization:

-

O-Benzylation: The use of a strong base in conjunction with prolonged heating can potentially lead to epimerization. The use of milder conditions and monitoring the reaction progress is crucial.[2]

-

Purification: Crystallization steps can often aid in the purification of the desired enantiomer, as diastereomeric impurities may be removed.

The enantiomeric excess (ee) of the final product and key intermediates should be determined using chiral chromatography (HPLC or GC) or by derivatization with a chiral agent followed by NMR analysis.

VI. Conclusion

The synthesis of this compound via a chiral pool approach from L-serine represents a robust, reliable, and scalable route to this valuable chiral building block. The strategic selection of protecting groups, particularly the use of the Boc group for N-protection, and the optimization of the reduction step are critical for achieving high yields and maintaining enantiopurity. This guide has provided a detailed roadmap for researchers and drug development professionals, grounded in established scientific principles and practical experimental considerations.

References

- 1. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 5. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

An In-Depth Technical Guide to the Solubility of (s)-2-Amino-3-benzyloxy-1-propanol

This guide provides a comprehensive overview of the solubility characteristics of (s)-2-Amino-3-benzyloxy-1-propanol, a chiral building block crucial in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the predicted solubility of this compound based on its structural attributes and the empirical data of analogous molecules. Furthermore, it outlines a detailed experimental framework for the precise determination of its solubility in various solvent systems, ensuring scientific integrity and reproducibility.

Executive Summary

This compound, also known as O-Benzyl-L-serinol, is a key intermediate in the synthesis of a variety of chiral drugs and bioactive molecules. Its solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This guide synthesizes theoretical solubility predictions with practical, step-by-step protocols for empirical solubility determination, providing a robust resource for laboratory applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

| Appearance | Colorless to yellow liquid or low melting solid | [2] |

| Melting Point | 34-37 °C (for the (R)-enantiomer) | |

| Boiling Point | 307 °C (for the (R)-enantiomer) | |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| XLogP3 | 0.3 | [2] |

The presence of a primary amine (-NH₂), a primary alcohol (-OH), and an ether (-O-) linkage imparts a degree of polarity to the molecule. The benzyl group, however, introduces significant nonpolar character. The positive XLogP3 value suggests a slight preference for lipophilic environments over hydrophilic ones.[2]

Predicted Solubility Profile

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] The molecule possesses both polar functional groups capable of hydrogen bonding (the amine and hydroxyl groups) and a nonpolar aromatic ring. This amphiphilic nature suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The amino and hydroxyl groups can form hydrogen bonds with protic solvents. The parent compound, serinol (2-amino-1,3-propanediol), is very soluble in water.[4] The introduction of the bulky, nonpolar benzyl group in this compound is expected to significantly decrease aqueous solubility. Moderate solubility is anticipated in lower alcohols like methanol and ethanol, where the alkyl chains can interact with the benzyl group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl and amino protons. Good solubility is predicted in solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The dominant nonpolar benzyl group suggests some solubility in aromatic solvents like toluene. However, the presence of the polar amino and hydroxyl groups will likely limit solubility in very nonpolar solvents such as hexane.

-

Aqueous Acidic and Basic Solutions: The primary amine group (pKa estimated to be around 9-10) will be protonated in acidic solutions (e.g., 5% HCl), forming a water-soluble ammonium salt.[5] Therefore, the solubility of this compound is expected to be significantly enhanced in dilute aqueous acids. In strongly basic solutions (e.g., 5% NaOH), the hydroxyl group could be deprotonated, but this would require a relatively high pH.

Experimental Determination of Solubility

To obtain precise and actionable solubility data, empirical determination is essential. The following section provides a detailed, self-validating protocol for measuring the solubility of this compound.

Materials and Equipment

-

This compound (of known purity)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Solvents of interest (e.g., water, methanol, ethanol, acetonitrile, DMSO, toluene, hexane, 5% HCl, 5% NaOH)

Experimental Workflow: Equilibrium Solubility Method

This protocol is based on the principle of allowing an excess of the solute to equilibrate with the solvent, followed by quantification of the dissolved portion.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a pre-weighed excess amount of this compound (e.g., 50 mg). The key is to ensure undissolved solid remains at equilibrium.

-

Add a precise volume of the desired solvent (e.g., 2.0 mL) to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Visual inspection should confirm the continued presence of undissolved solid.

-

-

Sample Processing:

-

Remove the vials from the shaker and centrifuge at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

Quantification by HPLC:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples by HPLC. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid to ensure good peak shape) is a suitable starting point. Detection can be performed at a low UV wavelength (e.g., 210 nm).

-

Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The solubility can then be expressed in units such as mg/mL or mol/L.

-

Data Presentation

The empirically determined solubility data should be tabulated for clear comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | To be determined | To be determined |

| Methanol | To be determined | To be determined |

| Ethanol | To be determined | To be determined |

| Acetonitrile | To be determined | To be determined |

| DMSO | To be determined | To be determined |

| Toluene | To be determined | To be determined |

| Hexane | To be determined | To be determined |

| 5% (w/v) Aqueous HCl | To be determined | To be determined |

| 5% (w/v) Aqueous NaOH | To be determined | To be determined |

Causality and Self-Validation

-

Why an excess of solid? The presence of undissolved solid at the end of the experiment is the primary indicator that the solution is saturated and at equilibrium.

-

Why a thermostatic shaker? Temperature is a critical factor influencing solubility. A constant temperature ensures that the measured solubility is a true thermodynamic value under the specified conditions. Agitation ensures efficient mixing and accelerates the attainment of equilibrium.

-

Why centrifugation and filtration? These steps are crucial for ensuring that only the dissolved analyte is quantified. Any suspended microparticles would lead to an overestimation of solubility.

-

Why HPLC for quantification? HPLC is a highly specific and sensitive analytical technique that allows for accurate quantification of the analyte, even in the presence of potential impurities. The use of a calibration curve with known standards ensures the accuracy and traceability of the measurement.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a comprehensive understanding of its physicochemical properties allows for a reasoned prediction of its solubility profile. This guide provides not only these theoretical insights but also a robust, step-by-step experimental protocol for the empirical determination of its solubility. By following the outlined procedures, researchers can generate the reliable and accurate data necessary for advancing their work in drug discovery and development.

References

A Technical Guide to the Spectral Analysis of (S)-2-Amino-3-benzyloxy-1-propanol

Introduction

(S)-2-Amino-3-benzyloxy-1-propanol, also known as O-Benzyl-D-serinol, is a chiral building block of significant interest in pharmaceutical and medicinal chemistry.[1][2] Its structural motif, featuring a primary amine, a primary alcohol, and a benzylic ether on a chiral backbone, makes it a versatile precursor for the synthesis of complex bioactive molecules, including protease inhibitors and antiviral agents. The precise stereochemistry at the C2 position is often crucial for biological activity, necessitating robust analytical methods for its characterization and quality control.

This technical guide provides an in-depth analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The focus is not only on the interpretation of the spectra but also on the underlying principles and experimental considerations that ensure data integrity and reliability, reflecting a field-proven approach to structural elucidation.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecule's structure is paramount for spectral interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a chiral molecule like this compound, NMR provides detailed information about the connectivity and chemical environment of each proton and carbon atom.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate acquisition parameters.

-

Solvent Selection: A deuterated solvent that fully dissolves the sample is chosen. Chloroform-d (CDCl₃) is a common choice for moderately polar compounds. For compounds with exchangeable protons (like -OH and -NH₂), dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it slows down the exchange rate, allowing for the observation of these protons.

-

Sample Preparation: 5-10 mg of this compound is dissolved in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Complete dissolution is crucial to ensure sharp, well-resolved signals.

-

¹H NMR Acquisition: A standard proton NMR spectrum is acquired. A spectral width of 0-12 ppm is typically sufficient. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled carbon NMR spectrum is acquired. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required compared to ¹H NMR. A spectral width of 0-160 ppm is generally appropriate for this molecule.

¹H NMR Spectral Data and Interpretation

While experimentally obtained spectra are the gold standard, the following table outlines the expected chemical shifts and multiplicities for this compound, based on established principles of NMR spectroscopy.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| ~ 7.35 - 7.25 | Multiplet | 5H | Ar-H | Protons on the phenyl ring of the benzyl group. |

| ~ 4.50 | Singlet | 2H | -O-CH₂ -Ph | The benzylic methylene protons. Their equivalence leads to a singlet. |

| ~ 3.65 - 3.45 | Multiplet | 2H | CH₂ -OH | The diastereotopic protons of the primary alcohol methylene group. |

| ~ 3.40 - 3.25 | Multiplet | 2H | CH₂ -O-Bn | The diastereotopic protons of the methylene group adjacent to the ether oxygen. |

| ~ 3.10 | Multiplet | 1H | -CH (NH₂)- | The methine proton at the chiral center (C2). |

| ~ 2.0 (variable) | Broad Singlet | 3H | -NH₂ , -OH | The exchangeable protons of the amine and alcohol groups. The chemical shift is concentration and solvent dependent. |

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Carbon Assignment | Interpretation |

| ~ 138 | Quaternary Ar-C | The aromatic carbon atom to which the benzylic methylene group is attached. |

| ~ 128.5 | Ar-CH | Aromatic methine carbons of the phenyl ring. |

| ~ 127.8 | Ar-CH | Aromatic methine carbons of the phenyl ring. |

| ~ 73.5 | -O-CH₂ -Ph | The benzylic methylene carbon. |

| ~ 72.0 | CH₂ -O-Bn | The methylene carbon adjacent to the ether oxygen (C3). |

| ~ 65.0 | CH₂ -OH | The primary alcohol methylene carbon (C1). |

| ~ 55.0 | -CH (NH₂)- | The methine carbon at the chiral center (C2). |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Attenuated Total Reflectance (ATR) is a modern IR sampling technique that requires minimal sample preparation.

-

Sample Application: A small amount of the liquid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3400 - 3200 | Strong, Broad | O-H and N-H | Stretching |

| 3100 - 3000 | Medium | Aromatic C-H | Stretching |

| 3000 - 2850 | Medium | Aliphatic C-H | Stretching |

| ~ 1600, 1495, 1450 | Medium to Weak | C=C | Aromatic Ring Stretching |

| ~ 1100 | Strong | C-O | Ether and Alcohol Stretching |

| 900 - 675 | Strong | Aromatic C-H | Out-of-plane Bending |

The broadness of the O-H and N-H stretching bands is a result of intermolecular hydrogen bonding. The strong C-O stretching absorption is characteristic of both the alcohol and the ether functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Electrospray Ionization (ESI)-MS

Electrospray ionization is a soft ionization technique suitable for polar molecules like amino alcohols, often yielding a prominent molecular ion or protonated molecular ion.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Data Acquisition: The solution is introduced into the mass spectrometer. The mass spectrum is acquired in positive ion mode over a suitable m/z range to observe the molecular ion and key fragment ions.

MS Data and Fragmentation Analysis

-

Molecular Ion: The molecular weight of this compound is 181.23 g/mol .[1][3] In ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 182.2.

-

Key Fragmentation Pathways:

-

Loss of the benzyl group: A common fragmentation pathway for benzylic ethers is the cleavage of the C-O bond, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium ion.

-

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a characteristic fragmentation for amines. This can lead to the formation of iminium ions.

-

Loss of water: The presence of a primary alcohol can lead to the loss of a water molecule (18 Da) from the molecular ion.

-

Caption: Plausible fragmentation pathways in ESI-MS.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they create a detailed molecular fingerprint. For researchers and drug development professionals, a thorough understanding of these spectral data and the principles behind their acquisition and interpretation is essential for ensuring the quality and integrity of this critical chiral building block in their synthetic endeavors.

References

commercial suppliers of (s)-2-Amino-3-benzyloxy-1-propanol

An In-depth Technical Guide to Sourcing and Utilizing (S)-2-Amino-3-benzyloxy-1-propanol

Authored by a Senior Application Scientist

This guide provides research scientists and drug development professionals with a comprehensive overview of this compound, a critical chiral building block. Our focus extends beyond a simple supplier list to cover technical specifications, quality considerations, and practical applications, ensuring readers can confidently source and integrate this versatile compound into their research and development workflows.

Introduction: The Strategic Importance of this compound

This compound, also known as O-Benzyl-D-serinol, is a chiral amino alcohol valued for its role in asymmetric synthesis. Its distinct stereochemistry and bifunctional nature—possessing both a primary amine and a primary hydroxyl group—make it an essential precursor in the development of complex, biologically active molecules. The benzyl ether provides a stable protecting group for the hydroxyl function of the serine backbone, which can be selectively removed under specific conditions. This structural motif is particularly prevalent in the synthesis of protease inhibitors and antiviral agents, where precise stereochemical control is paramount for therapeutic efficacy.[1] This guide aims to provide a detailed technical resource for researchers, covering supplier information, quality assessment, and key applications.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis. The compound is typically available as the free base or as a hydrochloride salt, which can affect its solubility and handling characteristics.

| Property | Value | Source(s) |

| CAS Number | 58577-88-1 (free base); 61366-43-6 (HCl salt) | [2][3] |

| Molecular Formula | C₁₀H₁₅NO₂ | [2] |

| Molecular Weight | 181.23 g/mol (free base); 217.69 g/mol (HCl salt) | [1][2] |

| Appearance | Viscous Liquid or Low Melting Solid | [4][5] |

| Melting Point | 135-146 °C (literature value, may vary) | [4] |

| Boiling Point | ~340 °C at 760 mmHg | [4] |

| Purity | Typically ≥95% to 98+% | [1][2][3] |

| Storage Conditions | 4°C, protect from light, inert atmosphere | [1][4] |

Commercial Suppliers and Product Variants

A variety of chemical suppliers offer this compound, often with differing purity grades and in various salt forms. The choice of supplier may depend on factors such as required purity, scale, and availability of technical documentation like a Certificate of Analysis (CoA).

| Supplier | Product Name/Variant | Purity | CAS Number |

| Sigma-Aldrich (MilliporeSigma) | (S)-2-Amino-3-(benzyloxy)propan-1-ol | 98% | 58577-88-1 |

| Thermo Scientific Chemicals | This compound hydrochloride | 98+% | 61366-43-6 |

| Toronto Research Chemicals (TRC) | (S)-(-)-2-Amino-3-Benzyloxy-1-Propanol | Not specified | 58577-88-1 |

| ChemScene LLC | (S)-2-Amino-3-(benzyloxy)propan-1-ol | 98% | 58577-88-1 |

| Alfa Aesar | (S)-(-)-2-AMino-3-benzyloxy-1-propanol, 98+% | 98+% | 58577-88-1 |

| Bide Pharmatech Ltd. | This compound | Not specified | 58577-88-1 |

| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | (S)-(-)-2-Amino-3-benzyloxy-1-propanol | 95% | 58577-88-1 |

This list is not exhaustive, and numerous other suppliers can be found on chemical marketplace platforms like ChemicalBook.[2][6] Researchers should always request the lot-specific CoA to verify purity and stereochemical integrity.

Quality Control and Analytical Verification

The utility of this compound as a chiral building block is contingent on its chemical and enantiomeric purity. The presence of the (R)-enantiomer or other impurities can lead to undesired side products and significantly impact the stereochemical outcome of a synthesis.

Self-Validating Protocol for Incoming Material:

-

Documentation Review: Always obtain the Certificate of Analysis (CoA) from the supplier.[4] This document should provide key analytical data, including purity (typically determined by HPLC or GC) and identity confirmation (e.g., by ¹H NMR).

-

Identity Confirmation: An in-house ¹H NMR spectrum should be acquired and compared against reference spectra or the supplier's data to confirm the chemical structure.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) using a chiral column is the gold standard for determining enantiomeric purity (e.g., enantiomeric excess, ee%). This is a critical step to ensure the stereochemical integrity of the starting material.

-

Physical Properties: Verify the physical appearance and, if necessary, the melting point, comparing it to literature values.[4]

Caption: Quality control workflow for incoming this compound.

Synthetic Routes and Potential Impurities

This compound is commonly synthesized from D-serine. A general synthetic pathway involves the protection of the amino group, benzylation of the side-chain hydroxyl group, and subsequent reduction of the carboxylic acid to the primary alcohol.

Caption: Generalized synthetic pathway to this compound from D-serine.

Potential impurities may include the starting material (D-serine), the (R)-enantiomer if the starting material's chirality is compromised, and byproducts from the protection/deprotection steps. Understanding the synthetic route can aid in identifying potential impurities during quality control analysis.

Applications in Medicinal Chemistry and Drug Development

The primary application of this compound is as a chiral building block in the synthesis of pharmaceuticals.[1] Its structure is a key component of peptidomimetics and other complex molecules where the stereochemistry is crucial for biological activity.

-

Protease Inhibitors: The amino alcohol moiety can be incorporated into structures designed to mimic the transition state of peptide cleavage by proteases, making it a valuable component in the development of inhibitors for enzymes like HIV protease.

-

Antiviral Agents: Its use extends to the synthesis of various antiviral compounds where specific stereoisomers are required for activity.[1]

-

Chiral Ligands: The molecule can serve as a precursor for chiral ligands used in asymmetric catalysis, further highlighting its versatility in stereoselective synthesis.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the quality and integrity of this compound and to ensure laboratory safety.

-

Hazard Statements: The compound and its hydrochloride salt are associated with hazard statements such as H314 (Causes severe skin burns and eye damage) and H315/H319/H335 (Causes skin/serious eye/respiratory irritation).[3][7]

-

Precautionary Measures: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, often recommended at 4°C or under an inert atmosphere to prevent degradation.[1][4]

Conclusion

This compound is a high-value chiral building block with significant applications in pharmaceutical research and development. The selection of a reliable commercial supplier is the first step in ensuring the success of synthetic campaigns that utilize this compound. Researchers must complement careful sourcing with rigorous in-house quality control to verify both chemical purity and, most importantly, enantiomeric integrity. By following the guidelines outlined in this technical guide, scientists can confidently procure and utilize this essential molecule to advance their drug discovery programs.

References

- 1. (S)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride [myskinrecipes.com]

- 2. This compound | 58577-88-1 [chemicalbook.com]

- 3. H52297.06 [thermofisher.com]

- 4. (S)-2-Amino-3-(benzyloxy)propan-1-ol | 58577-88-1 [sigmaaldrich.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (s)-2-Amino-3-benzyloxy-1-propanol

Introduction: The Dual-Faceted Nature of a Chiral Building Block

(s)-2-Amino-3-benzyloxy-1-propanol, a chiral amino alcohol, is a valuable intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2][3][4][5] Its utility lies in its bifunctional nature, possessing both a nucleophilic amine and a hydroxyl group, with the benzyloxy moiety often serving as a protecting group for the primary alcohol.[6][7] This structure makes it a cornerstone for introducing specific stereochemistry into a target molecule, a critical factor for biological activity.[1][2][4] However, the very features that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling considerations for this compound, moving beyond a simple recitation of hazard codes to offer practical, field-tested advice for researchers, scientists, and drug development professionals. Our focus is on the causality behind safety measures, ensuring a self-validating system of protocols that safeguard both the researcher and the integrity of the research.

Section 1: Hazard Identification and Risk Assessment

A comprehensive understanding of the intrinsic hazards of this compound is the foundation of safe handling. The primary hazards are associated with its corrosive nature and potential for irritation.[8][9]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the following classifications are of primary concern:

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[8][9] | Danger | GHS05 |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage. | Danger | GHS05 |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[10] | Warning | GHS07 |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation.[10] | Warning | GHS07 |

Physical and Chemical Properties

Understanding the physical properties of a substance is crucial for anticipating its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂ | [8] |

| Molecular Weight | 181.23 g/mol | [8] |

| Appearance | Colorless to light yellow viscous liquid or low melting solid. | [9] |

| Melting Point | 34-37 °C (lit.) | [8] |

| Boiling Point | 307 °C (lit.) | [8] |

| Flash Point | >230 °F (>110 °C) | [8] |

| Storage Temperature | 2-8 °C, under inert atmosphere, protected from light. | [11] |

Note: The compound is air-sensitive and should be stored accordingly.[9]

Section 2: The Causality of Safe Handling: From Theory to Practice

Simply knowing the hazards is insufficient; understanding why certain handling procedures are necessary is key to fostering a strong safety culture. The presence of a primary amine and a benzylic ether in the same molecule dictates a specific set of handling considerations.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the corrosive nature of this compound, appropriate PPE is the first line of defense.[8][10]

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing, such as during transfers of large quantities or when heating the substance. The primary amine can cause severe, irreversible eye damage.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) are essential. It is crucial to inspect gloves for any signs of degradation or perforation before use. A lab coat must be worn and kept fastened. For tasks with a significant risk of skin contact, an impervious apron is recommended.

-

Respiratory Protection: Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[10] If the substance is handled as a powder or aerosolized, or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Reactivity and Stability: Understanding Potential Incompatibilities

The benzyloxy group, while a useful protecting group, can be cleaved under various conditions.[6][7]

-

Acid Sensitivity: Strong acids can lead to the cleavage of the benzyl ether, generating toluene and the deprotected diol. This reaction can be exothermic.

-

Oxidizing Agents: Strong oxidizing agents should be avoided as they can react with the amine and alcohol functionalities, potentially leading to uncontrolled reactions.

-

Catalytic Hydrogenation: The benzyl ether is susceptible to cleavage by catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source).[6][12] While often a desired synthetic step, unintended exposure to reducing conditions in the presence of a catalyst can lead to the formation of byproducts.

Section 3: Standard Operating Procedures (SOPs): A Framework for Safe Experimentation

The following protocols are designed to provide a clear, step-by-step guide for common laboratory manipulations of this compound.

SOP: Weighing and Transfer of this compound

-

Preparation: Don all required PPE (safety goggles, face shield, nitrile gloves, lab coat). Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Inert Atmosphere: As the compound is air-sensitive, for quantitative transfers, it is recommended to handle it under an inert atmosphere (e.g., nitrogen or argon).

-

Weighing:

-

If the compound is a low-melting solid, gently warm the container in a water bath inside the fume hood until it becomes a liquid for easier transfer.

-

Tare a clean, dry, and appropriately sized container on the balance.

-

Using a clean pipette or syringe, transfer the desired amount of the liquid to the tared container.

-

If handling as a solid, use a clean spatula. Avoid creating dust.

-

-

Cleaning: Immediately after transfer, wipe the spatula or any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of it as hazardous waste.

-

Storage: Tightly seal the original container, preferably under an inert atmosphere, and return it to the recommended storage location (2-8 °C).[11]

SOP: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.[10][13]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[13]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

-

Spill Cleanup:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.

-

For large spills, contact your institution's environmental health and safety department.

-

Section 4: Waste Disposal and Decontamination

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.

-

Waste Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[8] Do not dispose of it down the drain.

-

Decontamination:

-

Glassware: Rinse glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the material. Then, wash with soap and water.

-

Surfaces: Wipe down benchtops and other surfaces that may have come into contact with the compound with a cloth dampened with a suitable solvent, followed by a thorough cleaning with soap and water.

-

Section 5: Workflow Visualization

The following diagram illustrates the lifecycle of this compound in a research setting, emphasizing the critical safety checkpoints.

Caption: Workflow for the safe handling of this compound.

Conclusion: A Proactive Approach to Chemical Safety

This compound is a powerful tool in the arsenal of the synthetic chemist. By understanding its chemical nature and inherent hazards, and by diligently applying the principles of safe laboratory practice outlined in this guide, researchers can confidently and safely harness its synthetic potential. A proactive, informed approach to safety is not a barrier to innovation but rather a prerequisite for it.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 4. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 8. echemi.com [echemi.com]

- 9. Page loading... [wap.guidechem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. Occupational Exposure Risks When Working with Protein Therapeutics and the Development of a Biologics Banding System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. 2-Amino-3-benzyloxy-1-propanol - Safety Data Sheet [chemicalbook.com]

Methodological & Application

(S)-2-Amino-3-benzyloxy-1-propanol: A Comprehensive Guide to its Application in Chiral Synthesis

Introduction: The Strategic Importance of a Serine-Derived Chiral Building Block

(S)-2-Amino-3-benzyloxy-1-propanol is a highly versatile and valuable chiral building block in the field of asymmetric synthesis. Derived from the naturally occurring amino acid L-serine, its utility stems from a unique trifunctional molecular architecture. This compound features a primary amine, a primary alcohol, and a benzyl-protected hydroxyl group, all strategically positioned around a single, defined stereocenter. This arrangement provides chemists with a powerful tool for the stereocontrolled synthesis of complex, optically active molecules, which are the cornerstone of modern pharmaceuticals, agrochemicals, and advanced materials.

The benzyl ether serves as a robust protecting group for the side-chain hydroxyl, allowing for the selective manipulation of the amino and primary alcohol functionalities. This protecting group can be readily and cleanly removed under mild hydrogenolysis conditions, unmasking a 1,2-diol moiety for further synthetic transformations. This inherent chemical flexibility has cemented its role as a go-to starting material for a diverse array of chiral compounds.[1][2]

Core Applications in Asymmetric Synthesis

The synthetic utility of this compound is broad, with key applications in the synthesis of chiral auxiliaries, the development of specialized ligands for asymmetric catalysis, and as a foundational element in the total synthesis of complex natural and non-natural products.

Chiral Auxiliaries: Guiding Stereochemical Outcomes